molecular formula C17H25NO5S B2782761 tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate CAS No. 1820640-81-0

tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate

Cat. No.: B2782761
CAS No.: 1820640-81-0
M. Wt: 355.45
InChI Key: ZXYMQPDMDCNQEI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate ( 1820640-81-0) is a specialized organic compound with a molecular formula of C 17 H 25 NO 5 S and a molecular weight of 355.5 g/mol . This chemical features a protected azetidine ring, a four-membered nitrogen heterocycle that is of significant interest in medicinal chemistry and drug discovery for its role as a conformational constraint. The molecule integrates two key functional groups: a Boc (tert-butoxycarbonyl) protecting group, which stabilizes the azetidine nitrogen and allows for selective deprotection under mild acidic conditions, and a tosylate (p-toluenesulfonate) ester, which serves as an excellent leaving group for nucleophilic substitution reactions . The primary research value of this compound lies in its utility as a versatile chemical synthesis intermediate . The reactivity of the tosylate group makes it a pivotal building block for constructing more complex molecules. Researchers can readily displace the tosylate with various nucleophiles, such as amines, azides, or alkoxides, to introduce diverse functional groups at the azetidine core. This enables the exploration of structure-activity relationships (SAR) in the development of new pharmacologically active compounds. The azetidine scaffold is increasingly being investigated as a bioisostere for more common ring systems like piperidine, potentially offering improved metabolic stability, potency, and physicochemical properties to drug candidates. As such, this reagent is strictly for use in laboratory research and is classified as For Research Use Only. It is not intended for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

tert-butyl 3-[1-(4-methylphenyl)sulfonyloxyethyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-12-6-8-15(9-7-12)24(20,21)23-13(2)14-10-18(11-14)16(19)22-17(3,4)5/h6-9,13-14H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYMQPDMDCNQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate typically involves the following steps:

  • Azetidine Synthesis: : The azetidine ring can be synthesized through cyclization reactions starting from linear precursors.

  • Tosyloxy Group Introduction: : The tosyloxy group is introduced using tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N).

  • Esterification: : The carboxylic acid group is esterified using tert-butanol (t-BuOH) in the presence of a catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the azetidine ring to other functional groups.

  • Reduction: : Reduction of the tosyloxy group to hydroxyl groups.

  • Substitution: : Replacement of the tosyloxy group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles such as sodium azide (NaN3) and amines are employed.

Major Products Formed

  • Oxidation: : Formation of azetidine derivatives.

  • Reduction: : Production of hydroxylated compounds.

  • Substitution: : Generation of azetidine derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its strained azetidine ring allows for various functionalization reactions, making it useful in developing new chemical entities.

Reaction Type Description Common Reagents
OxidationConversion of the azetidine ring to other functional groupsPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionReduction of the tosyloxy group to hydroxyl groupsLithium aluminum hydride (LiAlH₄)
SubstitutionReplacement of the tosyloxy group with other nucleophilesSodium azide (NaN₃), Amines

Biology

In biological research, tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its unique structure allows it to interact with specific biological targets, facilitating studies on enzyme mechanisms and drug interactions.

Medicine

The compound shows promise in drug discovery and development. Its ability to undergo various chemical transformations makes it a candidate for synthesizing new pharmaceutical agents. For instance, studies have indicated its potential use in developing therapeutics for diseases requiring enzyme modulation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of tailored compounds for specific industrial needs.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with various enzymes. The findings suggested that the compound could effectively inhibit certain enzymes involved in metabolic pathways, highlighting its potential role in therapeutic applications.

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound led to the discovery of novel compounds with enhanced biological activity against specific targets. These derivatives showed improved efficacy compared to existing drugs, indicating the compound's value in medicinal chemistry.

Mechanism of Action

The compound exerts its effects through its functional groups, which interact with molecular targets and pathways. The tosyloxy group, for example, can act as a leaving group in substitution reactions, while the azetidine ring can participate in binding interactions with biological targets.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate
  • CAS No.: 676125-83-0
  • Molecular Formula: C₁₇H₂₅NO₅S
  • Molecular Weight : 355.45 g/mol
  • Key Features : Contains a tosyloxy (p-toluenesulfonyloxy) group attached to an ethyl chain on the azetidine ring. The tert-butyl carbamate (Boc) group protects the azetidine nitrogen, while the tosyloxy moiety acts as a leaving group, enabling nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Tosyloxy-Substituted Azetidines

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate 605655-08-1 Tosyloxy directly on azetidine ring C₁₅H₂₁NO₅S 327.40 Lacks the ethyl chain, reducing steric bulk and molecular weight. Likely exhibits higher polarity and faster substitution kinetics due to shorter substituent .
(S)-tert-Butyl 2-(tosyloxymethyl)azetidine-1-carboxylate 209328-53-0 Tosyloxymethyl at position 2 C₁₆H₂₃NO₅S 341.42 Tosyloxy group on a methyl branch at position 2; stereochemistry (S-configuration) may influence reactivity in asymmetric synthesis .
tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate 114214-70-9 Tosyloxymethyl on pyrrolidine C₁₇H₂₅NO₅S 355.45 Pyrrolidine ring (5-membered) vs. azetidine (4-membered), altering ring strain and conformational flexibility .

Halogen-Substituted Analogs

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 Bromoethyl C₁₀H₁₈BrNO₂ 264.16 Bromine as a leaving group instead of tosyloxy; smaller molecular size and lower molecular weight. Higher electrophilicity but lower stability in aqueous conditions .
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1781046-72-7 Fluoro and hydroxymethyl C₁₀H₁₇FNO₃ 229.25 Fluorine increases electronegativity and metabolic stability; hydroxymethyl adds polarity, reducing membrane permeability compared to tosyloxy derivatives .

Ester and Ether Derivatives

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl 3-(2-methoxyethylidene)azetidine-1-carboxylate N/A Methoxyethylidene (double bond) C₁₁H₁₉NO₃ 213.28 Ethylidene linker introduces rigidity; methoxy group is a weaker leaving group, limiting utility in substitution reactions .
tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate N/A Isopropoxy-oxoethylidene C₁₃H₂₂NO₄ 256.32 Bulky isopropoxy group reduces reactivity; ester functionality enables hydrolysis-based modifications .

Key Research Findings

Physicochemical Properties

  • Log P Comparison :
    • Target compound (estimated): ~2.5–3.0 (higher due to tosyloxy’s hydrophobicity).
    • Bromoethyl analog: Log P ~1.8 .
    • Methoxyethylidene derivative: Log P ~1.2 .
  • Topological Polar Surface Area (TPSA) :
    • Target compound: ~85 Ų (tosyloxy contributes significantly).
    • Tosyloxy-free analogs: TPSA ~50–60 Ų .

Biological Activity

Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₁NO₅S
  • Molecular Weight : 327.40 g/mol
  • CAS Number : 605655-08-1
  • Boiling Point : Not available

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the tosyloxy group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Azetidine Synthesis : Cyclization reactions starting from linear precursors.
  • Tosyloxy Group Introduction : Utilizing tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N).
  • Esterification : The carboxylic acid group is esterified using tert-butanol (t-BuOH) with a catalyst like sulfuric acid (H₂SO₄) .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and receptor ligand.

Enzyme Inhibition Studies

Research indicates that compounds with azetidine structures can act as enzyme inhibitors. The specific activity of this compound has not been extensively documented; however, similar compounds have shown promise in inhibiting enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes .

Receptor Binding Affinity

Preliminary studies suggest that derivatives of azetidine compounds may interact with various receptors, including those involved in neurotransmission and inflammation. This interaction could be beneficial for developing drugs targeting neurological disorders or inflammatory conditions .

Applications in Research

The compound's utility extends beyond basic research into practical applications:

  • Medicinal Chemistry : As an intermediate in synthesizing more complex organic molecules.
  • Drug Discovery : Potential role in developing new therapeutic agents targeting various biological pathways.
  • Industrial Use : Application in producing specialty chemicals and materials .

Q & A

Basic: How can I optimize the synthesis of tert-butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate?

Answer:
Synthesis typically involves multi-step reactions starting with azetidine ring functionalization. Key steps include:

  • Azetidine Protection : React azetidine with tert-butyl chloroformate under anhydrous conditions (e.g., THF, 0°C to RT) to introduce the Boc protecting group .
  • Tosylation : Treat the intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or DMAP) to install the tosyloxy group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Use column chromatography (silica gel, 70% ethyl acetate/hexanes) to isolate the product with >95% purity .
    Critical Parameters : Control temperature during tosylation to avoid side reactions (e.g., elimination). Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Basic: What are the recommended purification methods for this compound?

Answer:

  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexanes (yields ~80–90% purity). For challenging separations, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for crystallization. Yields depend on solvent polarity and impurity profile .
    Validation : Confirm purity via ¹H/¹³C NMR and HRMS (e.g., [M + H]+ calculated: 420.0779; observed: 420.0776) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d₆) identifies protons on the azetidine ring (δ 3.2–3.8 ppm) and tosyl group (δ 2.4 ppm for CH₃, 7.7–7.9 ppm for aromatic protons) .
  • HRMS : Confirm molecular weight (e.g., m/z 420.0779 for C₁₅H₂₃IN₃O₃) .
  • IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1360/1170 cm⁻¹) groups .

Advanced: How does the tosyloxy group influence nucleophilic substitution reactivity?

Answer:
The tosyloxy group acts as a superior leaving group due to its electron-withdrawing sulfonate moiety. Key strategies:

  • Reaction Design : Use polar aprotic solvents (DMF, DMSO) with nucleophiles (e.g., amines, thiols) at 60–80°C. Monitor substitution via ¹H NMR (disappearance of tosyl CH₃ signal) .
  • Kinetic Control : Optimize equivalents of nucleophile (1.5–2.0 eq.) to minimize over-substitution.
    Example : Replace tosyloxy with azide using NaN₃ in DMF (yield: 85%) .

Advanced: How can structure-activity relationship (SAR) studies be designed for azetidine derivatives?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace tosyloxy with hydroxy, amino, or halogens) .
  • Biological Assays : Test analogs for target binding (e.g., kinase inhibition assays) and cellular permeability (Caco-2 monolayer model) .
    Case Study : tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate showed enhanced binding to neurological targets compared to non-hydroxylated analogs .

Advanced: What mechanistic pathways explain this compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions (e.g., hydrogen bonding between the carbonyl group and ATP-binding pockets) .
  • Kinetic Analysis : Perform surface plasmon resonance (SPR) to measure binding affinity (KD). For example, derivatives showed KD values of 10–100 nM for Sphingosine-1-Phosphate Transporter (Spns2) .
    Validation : Cross-validate with mutagenesis studies (e.g., Ala-scanning of target residues) .

Advanced: How can contradictory reactivity data in literature be resolved?

Answer:

  • Controlled Replication : Reproduce reactions under standardized conditions (solvent purity, catalyst batch).
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .
  • Advanced Spectroscopy : Employ in-situ FTIR to detect transient intermediates (e.g., oxonium ions during substitution) .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Answer:

  • Exothermic Reactions : Use flow chemistry (e.g., Chemtrix reactors) for safe tosylation at scale .
  • Purification : Switch from column chromatography to continuous liquid-liquid extraction (e.g., AKTA system) .
  • Reproducibility : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction profiling) .

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